[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a diglyceride, also known as a diacylglycerol. It consists of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Specifically, this compound has one chain of myristic acid (14:0) and one chain of alpha-linolenic acid (18:3(9Z,12Z,15Z)) attached to the glycerol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with myristic acid and alpha-linolenic acid. This can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Enzymatic synthesis, on the other hand, employs lipases to catalyze the esterification reaction under milder conditions .
Industrial Production Methods
Industrial production of diglycerides, including this compound, often involves the glycerolysis of triglycerides. This process uses glycerol and triglycerides in the presence of a catalyst, such as sodium hydroxide or lipase, to produce diglycerides and monoglycerides. The reaction conditions typically include moderate temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain (alpha-linolenic acid) can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester bonds can be exchanged with other alcohols or acids to form new ester compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Transesterification: Catalysts such as sodium methoxide or lipase are used under moderate temperatures.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (myristic acid and alpha-linolenic acid) and glycerol.
Transesterification: New ester compounds with different alcohol or acid groups.
Scientific Research Applications
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of food products, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and signaling pathways. As a diglyceride, it can act as a secondary messenger in signal transduction processes, particularly in the activation of protein kinase C. The unsaturated fatty acid chain (alpha-linolenic acid) also contributes to its biological activity by modulating membrane fluidity and serving as a precursor for bioactive lipid mediators .
Comparison with Similar Compounds
Similar Compounds
DG(150/183(9Z,12Z,15Z)/00): Contains pentadecanoic acid instead of myristic acid.
DG(182(9Z,12Z)/183(9Z,12Z,15Z)/00): Contains linoleic acid instead of myristic acid.
DGDG(160/183(9Z,12Z,15Z)): Contains a digalactosyl headgroup instead of a simple glycerol backbone.
Uniqueness
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its specific combination of myristic acid and alpha-linolenic acid, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C35H62O5 |
---|---|
Molecular Weight |
562.9 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C35H62O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h5,7,11,13,16-17,33,36H,3-4,6,8-10,12,14-15,18-32H2,1-2H3/b7-5-,13-11-,17-16-/t33-/m0/s1 |
InChI Key |
UBVNVODYHAMTDT-IRAKIBEVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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